molecular formula C13H20N2O2 B1664322 N-[5-(4-aminophenoxy)pentyl]acetamide CAS No. 100800-28-0

N-[5-(4-aminophenoxy)pentyl]acetamide

Cat. No.: B1664322
CAS No.: 100800-28-0
M. Wt: 236.31 g/mol
InChI Key: YHDVDCPJJDZPMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-aminophenoxy)pentyl]acetamide typically involves the reaction of p-aminophenol with 5-bromopentylamine to form the intermediate N-(5-(p-aminophenoxy)pentyl)amine . This intermediate is then reacted with acetic anhydride to yield the final product .

Industrial Production Methods: the general approach involves large-scale synthesis using the same synthetic routes as described above, with optimization for yield and purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[5-(4-aminophenoxy)pentyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: N-[5-(4-aminophenoxy)pentyl]acetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. This makes it particularly valuable in research focused on enzyme interactions and therapeutic applications .

Properties

CAS No.

100800-28-0

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]acetamide

InChI

InChI=1S/C13H20N2O2/c1-11(16)15-9-3-2-4-10-17-13-7-5-12(14)6-8-13/h5-8H,2-4,9-10,14H2,1H3,(H,15,16)

InChI Key

YHDVDCPJJDZPMQ-UHFFFAOYSA-N

SMILES

CC(=O)NCCCCCOC1=CC=C(C=C1)N

Canonical SMILES

CC(=O)NCCCCCOC1=CC=C(C=C1)N

Appearance

Solid powder

100800-28-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetamide, N-(5-(p-aminophenoxy)pentyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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